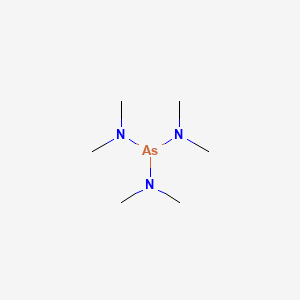
3,4-Dichlorobenzenesulfonic acid
Vue d'ensemble
Description
3,4-Dichlorobenzenesulfonic Acid is a chemical compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.07 . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzenesulfonic Acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
3,4-Dichlorobenzenesulfonic Acid has a molecular weight of 227.07 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Applications De Recherche Scientifique
1. Chromogenic Detection System for Uric Acid Assay
3,4-Dichlorobenzenesulfonic acid has been utilized in a chromogenic detection system for the enzymatic assay of uric acid in serum and urine. This application is significant in clinical chemistry for the measurement of uric acid, a crucial biomarker in various medical conditions. The system is known for its reliability, simplicity, rapidity, and suitability for manual or automated procedures (Fossati & Prencipe, 2010).
2. Structural Characterization in Metal-Organic Frameworks
3. Organo-Mineral Hybrid Nanomaterial Synthesis
In the synthesis of organo-mineral hybrid nanomaterials, 3,4-Dichlorobenzenesulfonic acid plays a crucial role. For example, its variants have been used to intercalate between layers of zinc-aluminum layered double hydroxides, resulting in new stable hybrid nanostructured materials. These materials have potential applications in areas such as drug delivery, catalysis, and environmental remediation (Lakraimi, Legrouri, Barroug, Roy, & Besse, 2006).
4. Impact on Soil Microbial Activity
Research involving 3,4-Dichlorobenzenesulfonic acid and its derivatives has explored their impact on soil microbial activity, particularly in relation to organic pollutants. This research is vital for understanding the ecological and environmental effects of such compounds in agricultural and industrial contexts (Welp & Brümmer, 1999).
5. Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, 3,4-Dichlorobenzenesulfonic acid derivatives have been used as catalysts or reagents. For example, they have been involved in the synthesis of benzimidazoles, showcasing their significance in facilitating organic synthesis processes (Shitole, Niralwad, Shingate, & Shingare, 2016).
6. Electrochemical Studies
Studies involving electrochemical properties of certain compounds have utilized 3,4-Dichlorobenzenesulfonic acid. For example, its role in the electro-oxidation of catechols and the synthesis of sulfone derivatives highlights its application in electro-organic synthesis (Nematollahi & Rahchamani, 2002).
Safety And Hazards
3,4-Dichlorobenzenesulfonic Acid is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
3,4-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQDBABYGRKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291579 | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzenesulfonic acid | |
CAS RN |
939-95-7 | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 3,4-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















